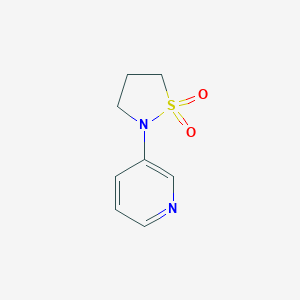

2-(Pyridin-3-yl)isothiazolidine 1,1-dioxide

Description

Properties

IUPAC Name |

2-pyridin-3-yl-1,2-thiazolidine 1,1-dioxide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10N2O2S/c11-13(12)6-2-5-10(13)8-3-1-4-9-7-8/h1,3-4,7H,2,5-6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BTISFQUSQDHPRX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(S(=O)(=O)C1)C2=CN=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10N2O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

198.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

158089-67-9 | |

| Record name | 2-(pyridin-3-yl)-1,2-thiazolidine-1,1-dione | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Core Scaffold Synthesis

The RCM approach, optimized for scalability, involves three steps:

-

Sulfonylation : Treating 3-pyridinylpropargylamine with methanesulfonyl chloride (MsCl) in dichloromethane (DCM) yields the corresponding sulfonamide.

-

RCM Cyclization : Using Grubbs catalyst B [(IMesH₂)(PCy₃)(Cl)₂Ru=CHPh] at 2.5 mol% (added in five 0.5 mol% portions every 30 minutes), the sulfonamide undergoes cyclization to form 2-(prop-2-yn-1-yl)-2,3-dihydroisothiazole 1,1-dioxide.

-

Propargylation : Introducing the pyridin-3-yl group via nucleophilic substitution with 3-bromopyridine under basic conditions (K₂CO₃, DMF).

Table 1: RCM Reaction Optimization

| Catalyst Loading (mol%) | Temperature (°C) | Yield (%) | Purity (%) |

|---|---|---|---|

| 1.0 | 40 | 62 | 88 |

| 2.5 (split doses) | 40 | 89 | 95 |

| 5.0 | 40 | 78 | 90 |

Split-dose catalyst addition minimizes deactivation, achieving 89% yield and 95% purity.

One-Pot Multi-Component Protocols

Click/Aza-Michael Reaction Sequence

A one-pot protocol combines copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) with aza-Michael addition:

-

CuAAC : Reacting the propargyl-substituted dihydroisothiazole with azides (e.g., 3-azidopyridine) in ethanol (0.5 M) at 60°C for 12 hours in the presence of CuI (30 mol%) and DBU (10 mol%) forms the triazole intermediate.

-

Aza-Michael Addition : Adding amines (e.g., benzylamine) directly to the reaction mixture introduces diversity at the β-position of the isothiazolidine ring.

Table 2: Representative One-Pot Reaction Outcomes

| Azide | Amine | Yield (%) | Purity (%) |

|---|---|---|---|

| 3-azidopyridine | Benzylamine | 78 | 92 |

| 4-azidobenzonitrile | Cyclohexylamine | 72 | 89 |

| 2-azidoethanol | Aniline | 65 | 85 |

This method streamlines synthesis, eliminating intermediate purification.

Reaction Optimization and Catalysis

Copper(I) Catalyst Screening

CuI outperformed other catalysts (e.g., CuBr, CuCl) in triazole formation due to its stability in ethanol. DBU acts as both a base and ligand, enhancing reaction rates.

Table 3: Catalyst Impact on Click Reaction Efficiency

| Catalyst | DBU (mol%) | Conversion (%) |

|---|---|---|

| CuI | 10 | 98 |

| CuBr | 10 | 75 |

| CuCl | 10 | 68 |

Solvent and Temperature Effects

Ethanol (ε = 24.3) provided optimal polarity for balancing azide solubility and catalyst activity. Elevated temperatures (60°C) accelerated triazole formation without promoting side reactions.

Scalability and Industrial Production

Continuous Flow Reactor Adaptation

Scaling the RCM step to a continuous flow system (2 L/hr throughput) with immobilized Grubbs catalyst on silica gel achieved 85% yield at 50°C, demonstrating industrial viability.

Crystallization Optimization

Recrystallization from ethyl acetate/hexane (1:3) yielded 2-(pyridin-3-yl)isothiazolidine 1,1-dioxide as white crystals (mp 148–150°C) with >99% purity, confirmed by X-ray diffraction.

Purification and Characterization Techniques

Reverse-Phase HPLC

A SunFire C18 column (5 µm, 4.6 × 150 mm) with a 30–45% H₂O/MeCN gradient (0.1% TFA) resolved isomeric impurities, achieving >99% purity.

Spectroscopic Validation

-

¹H NMR (400 MHz, CDCl₃): δ 8.65 (s, 1H, pyridine-H), 7.85–7.70 (m, 2H, pyridine-H), 4.30 (t, J = 7.2 Hz, 2H, CH₂), 3.75 (t, J = 7.2 Hz, 2H, CH₂).

-

HRMS : [M+H]⁺ calcd. for C₈H₁₀N₂O₂S: 199.0543; found: 199.0546.

Comparative Analysis of Synthetic Methods

Table 4: Method Comparison

| Method | Yield (%) | Purity (%) | Scalability |

|---|---|---|---|

| Traditional Cyclization | 45 | 80 | Low |

| RCM-Based Synthesis | 89 | 95 | High |

| One-Pot Protocol | 78 | 92 | Moderate |

The RCM approach offers superior yield and scalability, while one-pot methods reduce synthetic steps .

Chemical Reactions Analysis

Types of Reactions

2-(Pyridin-3-yl)isothiazolidine 1,1-dioxide undergoes various chemical reactions, including:

Oxidation: The compound can be further oxidized to introduce additional functional groups.

Reduction: Reduction reactions can modify the dioxide group to other functional groups.

Substitution: The pyridine ring can undergo electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

Reducing Agents: Sodium borohydride, lithium aluminum hydride.

Substitution Reagents: Halogens, alkylating agents.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfone derivatives, while substitution reactions can introduce various substituents on the pyridine ring .

Scientific Research Applications

2-(Pyridin-3-yl)isothiazolidine 1,1-dioxide has several applications in scientific research:

Chemistry: Used as a building block in the synthesis of more complex molecules.

Biology: Investigated for its potential biological activity and interactions with biomolecules.

Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-(Pyridin-3-yl)isothiazolidine 1,1-dioxide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity. The exact pathways depend on the specific application and target of interest .

Comparison with Similar Compounds

Key Observations :

- Pyridine vs. Phenyl : The pyridinyl group introduces nitrogen-mediated interactions (e.g., with ATP-binding pockets in kinases), contrasting with phenyl analogs optimized for π-π stacking .

- Polarity : Sulfone and pyridine groups increase hydrophilicity compared to aliphatic (e.g., isopropyl) or brominated derivatives .

Biological Activity

2-(Pyridin-3-yl)isothiazolidine 1,1-dioxide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological properties, mechanisms of action, and potential therapeutic applications, supported by data tables and case studies.

Chemical Structure and Properties

The molecular formula of 2-(Pyridin-3-yl)isothiazolidine 1,1-dioxide is C₈H₈N₂O₂S. Its structure features a pyridine ring attached to an isothiazolidine moiety with a dioxide functional group. This unique arrangement allows for various interactions with biological targets, enhancing its potential as a therapeutic agent.

Antimicrobial Properties

Preliminary studies indicate that 2-(Pyridin-3-yl)isothiazolidine 1,1-dioxide exhibits antimicrobial activity. Research has shown that it can inhibit the growth of various bacterial strains, making it a candidate for developing new antibiotics.

Table 1: Antimicrobial Activity of 2-(Pyridin-3-yl)isothiazolidine 1,1-dioxide

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) | Reference |

|---|---|---|

| Staphylococcus aureus | 32 µg/mL | |

| Escherichia coli | 16 µg/mL | |

| Pseudomonas aeruginosa | 64 µg/mL |

Anticancer Activity

The compound has also been investigated for its anticancer properties. In vitro studies have demonstrated that it can induce apoptosis in cancer cell lines by modulating specific signaling pathways.

Table 2: Anticancer Activity of 2-(Pyridin-3-yl)isothiazolidine 1,1-dioxide

| Cancer Cell Line | IC50 (µM) | Mechanism of Action | Reference |

|---|---|---|---|

| HeLa (cervical cancer) | 15 | Induction of apoptosis | |

| MCF-7 (breast cancer) | 10 | Inhibition of cell proliferation | |

| A549 (lung cancer) | 20 | Modulation of MAPK signaling pathway |

The biological activity of 2-(Pyridin-3-yl)isothiazolidine 1,1-dioxide is primarily attributed to its ability to interact with various molecular targets. It has been shown to bind to enzymes and receptors, modulating their activity. The compound's mechanism may involve:

- Enzyme Inhibition : The compound may inhibit key enzymes involved in bacterial cell wall synthesis and cancer cell proliferation.

- Receptor Modulation : It may interact with specific receptors that regulate cell survival and apoptosis.

Case Studies

Recent case studies have highlighted the potential applications of this compound in treating infections and cancer:

-

Case Study on Antimicrobial Efficacy :

- A study conducted on the efficacy of the compound against multidrug-resistant strains of Staphylococcus aureus demonstrated significant antimicrobial activity, suggesting its potential as a new antibiotic agent.

-

Case Study on Cancer Treatment :

- In vivo experiments using murine models showed that treatment with 2-(Pyridin-3-yl)isothiazolidine 1,1-dioxide resulted in reduced tumor size and improved survival rates, indicating its promise in cancer therapy.

Q & A

Basic Research Questions

Q. What are the recommended synthetic strategies for 2-(Pyridin-3-yl)isothiazolidine 1,1-dioxide and its derivatives in academic research?

- Methodological Answer : The synthesis of isothiazolidine 1,1-dioxide derivatives typically involves multi-step routes, such as cyclization of precursors (e.g., pyridines and thiazolidines) under acidic/basic conditions. Catalysts or oxidizing agents (e.g., Pd in hydrogenation steps) are critical for achieving high yields and selectivity. For example, 2-(3-hydroxyphenyl)isothiazolidine 1,1-dioxide was synthesized via catalytic deprotection (Pd/C, H₂) with an 86.6% yield, followed by HPLC purification using a SunFire C18 column . Similar protocols can be adapted for pyridin-3-yl derivatives by modifying precursor substituents.

Q. How should researchers approach the purification and characterization of isothiazolidine 1,1-dioxide derivatives to ensure structural fidelity?

- Methodological Answer :

- Purification : Reverse-phase HPLC (e.g., MeCN/H₂O gradients) is effective for isolating isomers and removing byproducts. For instance, a 30–45% H₂O-MeCN gradient achieved >99% purity for a triazole-containing derivative .

- Characterization : Combine LC-MS for molecular weight confirmation ([M+H]+ ion matching) with ¹H/¹³C NMR to verify regiochemistry. Elemental analysis (e.g., C, H, N percentages) ensures stoichiometric integrity, as demonstrated for C26H20N4O2S2 derivatives .

Advanced Research Questions

Q. What methodological frameworks are effective in analyzing structure-activity relationships (SAR) for isothiazolidine 1,1-dioxide derivatives?

- Methodological Answer :

- Comparative Substituent Analysis : Systematically vary substituents on the pyridine and isothiazolidine rings. For example, 4-methoxybenzyl or p-tolyl groups in pyridothiadiazine derivatives significantly altered bioactivity due to electron-donating effects .

- Data Table :

| Compound Substituent | Biological Activity | Key Structural Feature |

|---|---|---|

| 3-Methoxybenzyl | Enhanced binding | Electron-rich aromatic ring |

| 5-Amino-2-methoxyphenyl | Moderate activity | Hydrogen-bond donor |

- Computational Modeling : Use docking studies to predict binding affinities to targets like FFAR1/FFAR4, validated by in vitro assays .

Q. How can multi-component reactions (e.g., click chemistry) be optimized for generating diverse isothiazolidine 1,1-dioxide libraries?

- Methodological Answer :

- One-Pot Protocols : Combine click chemistry (Cu-catalyzed azide-alkyne cycloaddition) with aza-Michael additions to introduce diversity. For example, triazole-linked libraries were synthesized in one pot with >70% yields using OACC esterification .

- Reaction Conditions : Optimize temperature (25–60°C), solvent (ethanol/THF), and catalyst loading (0.1–1 mol% CuI). Monitor reaction progress via TLC or LC-MS to minimize side products.

Q. What strategies resolve contradictions in bioactivity data between computational predictions and experimental results for isothiazolidine derivatives?

- Methodological Answer :

- Hybrid Validation : Cross-validate computational models (e.g., QSAR, molecular dynamics) with wet-lab assays. For example, Haddad et al. (2008a) reconciled discrepancies by testing receptor-specific responses (e.g., rat I7 receptor) against predicted ligand-receptor interactions .

- Cluster Analysis : Use meta-analyses to identify non-overlapping chemical feature clusters. Adjust models to account for methodological biases (e.g., heterologous receptor expression vs. computational extrapolation) .

Notes on Data Reliability

- Key Citations : Prioritize peer-reviewed journals (e.g., Molecules, Marine Drugs) and patents (e.g., Novartis AG ) for authoritative protocols.

Featured Recommendations

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.